molecular formula C18H17N3O B14009649 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- CAS No. 36998-79-5

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)-

Cat. No.: B14009649
CAS No.: 36998-79-5
M. Wt: 291.3 g/mol
InChI Key: CZFRSDJMVHGIIZ-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- is a complex organic compound that features a benzimidazole ring and a dimethylamino group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- typically involves the following steps:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Propenone Group: The propenone group can be introduced via an aldol condensation reaction involving an appropriate aldehyde and ketone.

    Attachment of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Saturated ketones or alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for certain enzymes.

    Fluorescent Probes: Due to its aromatic structure, it can be used in the development of fluorescent probes.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its biological activity.

    Diagnostics: Use in diagnostic assays for detecting specific biomolecules.

Industry

    Dyes and Pigments: The compound can be used in the production of dyes and pigments.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can interact with active sites of enzymes, while the dimethylamino group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-phenyl-: Lacks the dimethylamino group.

    2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- enhances its solubility and potential biological activity compared to similar compounds.

Properties

CAS No.

36998-79-5

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C18H17N3O/c1-21(2)14-10-7-13(8-11-14)9-12-17(22)18-19-15-5-3-4-6-16(15)20-18/h3-12H,1-2H3,(H,19,20)

InChI Key

CZFRSDJMVHGIIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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